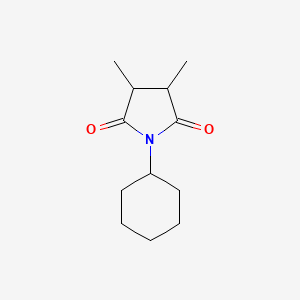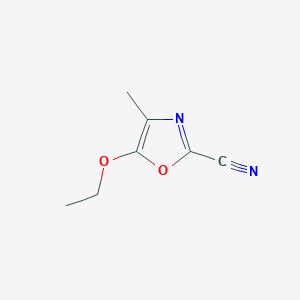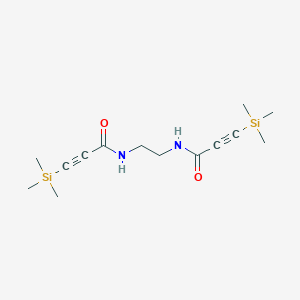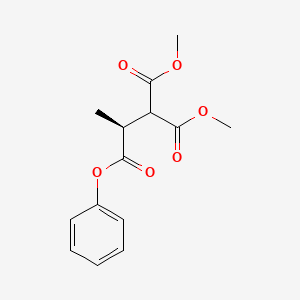germane CAS No. 179676-32-5](/img/structure/B14250853.png)
[(Benzenesulfonyl)methyl](triphenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzenesulfonyl)methylgermane is an organogermanium compound that features a benzenesulfonyl group attached to a methyl group, which is further bonded to a triphenylgermane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Benzenesulfonyl)methylgermane typically involves the reaction of triphenylgermane with a benzenesulfonylmethyl halide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While detailed industrial production methods for (Benzenesulfonyl)methylgermane are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Benzenesulfonyl)methylgermane undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler organogermanium compounds.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Triphenylgermane and related organogermanium compounds.
Substitution: Various substituted organogermanium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Benzenesulfonyl)methylgermane has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as germanium-containing polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (Benzenesulfonyl)methylgermane involves its interaction with various molecular targets and pathways. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the triphenylgermane moiety can engage in coordination chemistry with metal ions. These interactions can modulate the compound’s reactivity and biological activity, making it a versatile tool in chemical and biological research.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: An organosulfur compound with similar sulfonyl functionality but lacks the germanium component.
Triphenylgermane: A simpler organogermanium compound without the benzenesulfonyl group.
Uniqueness
(Benzenesulfonyl)methylgermane is unique due to the combination of the benzenesulfonyl group and the triphenylgermane moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components. The presence of germanium also imparts unique electronic and structural properties, making it valuable in materials science and catalysis.
Propiedades
Número CAS |
179676-32-5 |
|---|---|
Fórmula molecular |
C25H22GeO2S |
Peso molecular |
459.1 g/mol |
Nombre IUPAC |
benzenesulfonylmethyl(triphenyl)germane |
InChI |
InChI=1S/C25H22GeO2S/c27-29(28,25-19-11-4-12-20-25)21-26(22-13-5-1-6-14-22,23-15-7-2-8-16-23)24-17-9-3-10-18-24/h1-20H,21H2 |
Clave InChI |
CZDABNYBDGOVSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)



![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)

